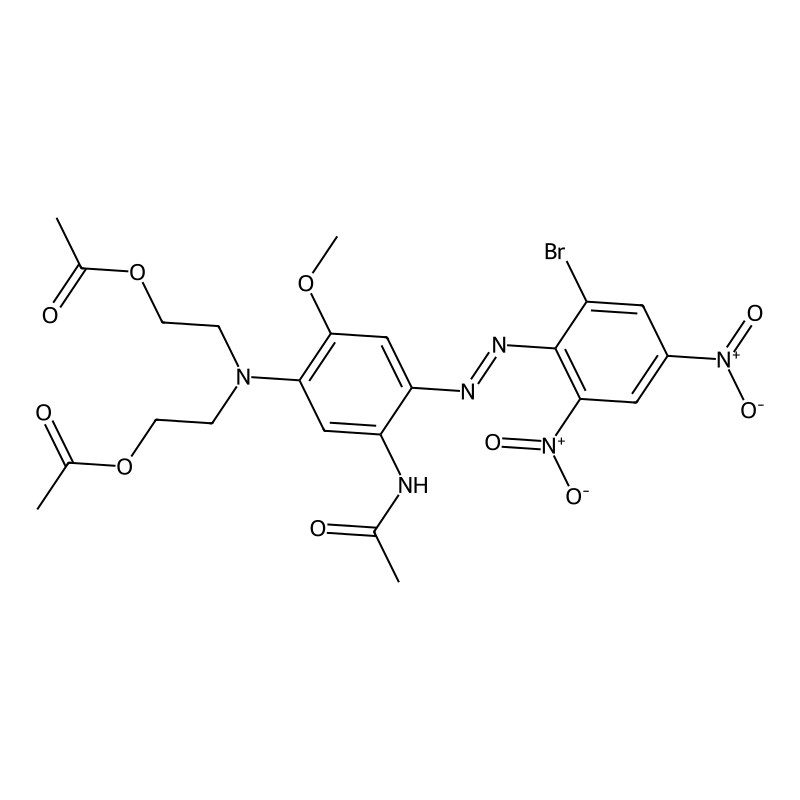

2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate is an organic compound classified as an azo dye. Its vibrant blue color and excellent dyeing properties make it widely utilized in the textile industry, particularly for dyeing synthetic fibers like polyester. The compound's unique structure includes several functional groups that contribute to its chemical behavior and application potential .

- Reduction: The azo group can be reduced to form aromatic amines, typically using reducing agents such as sodium dithionite or zinc dust in acidic or basic media.

- Oxidation: Under specific conditions, the dye can be oxidized, leading to the formation of different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Substitution: The compound can participate in substitution reactions, particularly at the bromine and nitro positions, using reagents like sodium hydroxide and various nucleophiles .

While specific biological activity data for 2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate is limited, azo dyes are known to exhibit various biological effects. Some azo compounds have been studied for their potential mutagenic properties, while others are employed in biological staining techniques due to their ability to bind to cellular components. The compound's use in scientific research may also highlight its role in biological assays and imaging .

The synthesis of this azo dye typically involves the following steps:

- Diazotization: The process begins with the diazotization of 2-bromo-4,6-dinitroaniline. This reaction is usually conducted in an acidic medium (e.g., hydrochloric acid) to facilitate the formation of a diazonium salt.

- Coupling Reaction: The diazonium salt is then coupled with 5-acetamido-2-methoxyaniline to produce the azo dye.

In industrial settings, large-scale production involves batch processes where raw materials are mixed under controlled conditions of temperature and pressure. Post-reaction processes include filtration, washing, drying, and recrystallization to ensure high purity .

The primary applications of 2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate include:

- Textile Industry: Used extensively for dyeing synthetic fibers due to its vibrant color and stability.

- Scientific Research: Serves as a model compound for studying azo dye chemistry and reactions, as well as applications in staining techniques in biological assays .

Interaction studies involving this compound have primarily focused on its chemical behavior in various environments. Research indicates that azo dyes can interact with biological systems through binding mechanisms that may affect their stability and reactivity. Additionally, studies on the degradation of azo dyes highlight their environmental impact and potential toxicity when released into ecosystems .

Several compounds share structural similarities with 2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate. These include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Aminoazobenzene | Azo compound with an amino group | Simpler structure; used in dyeing and as a precursor in organic synthesis |

| 4-Bromo-3-nitroaniline | Azo compound with bromine and nitro groups | Similar halogenated structure; used in dye synthesis |

| Disodium 7-anilino-3-sulfophenylazo | Azo dye with sulfonate groups | Water-soluble; used in textiles and biological applications |

The uniqueness of 2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate lies in its complex structure that combines multiple functional groups contributing to its specific properties and applications in both industrial and research settings .

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 41 of 81 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 40 of 81 companies with hazard statement code(s):;

H412 (97.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

75497-74-4

Wikipedia

General Manufacturing Information

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-: ACTIVE